molecular formula C8H7F3O B2606273 2-(2,2,2-Trifluoroethyl)phenol CAS No. 440659-12-1

2-(2,2,2-Trifluoroethyl)phenol

Cat. No.: B2606273
CAS No.: 440659-12-1
M. Wt: 176.138
InChI Key: USRHJLBPRGSTRN-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)phenol is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenol ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the highly electronegative trifluoromethyl group. The presence of this group imparts distinct reactivity and stability to the molecule, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(2,2,2-Trifluoroethyl)phenol typically involves the etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol, followed by reduction through hydrogenation, diazotization, and hydroxy decomposition . Another method involves the reaction of halophenol with trifluoroethanol in the presence of an alkali metal .

Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields and purity while minimizing the use of expensive or unstable reagents. The use of catalysts and controlled reaction conditions are common practices to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the trifluoroethyl group and the phenolic hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications where specific reactivity is required.

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRHJLBPRGSTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium Borohydride (0.930 g) was added to a solution of 2-(1-chloro-2,2,2-trifluoroethyl)phenol (2.6 g) in THF (30 ml). The reaction mixture was then stirred for 14 hrs at room temperature under an atmosphere of nitrogen, after which time the reaction was quenched with 1N HCl (50 ml) and partitioned between 1NHCl (100) and ethyl acetate (200 ml), the organics were separated and dried over magnesium sulfate, filtered and solvent evaporated in vacuuo to afford title compound as a semi solid (2.4 g). 1H NMR (CDCl3): δ 3.50 (q, J=21.06 Hz 2H), 6.80 (m, 1H), 7.00 (m, 1H), 7.25 (m, 2H).
Quantity
0.93 g
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2.6 g
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30 mL
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Synthesis routes and methods II

Procedure details

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